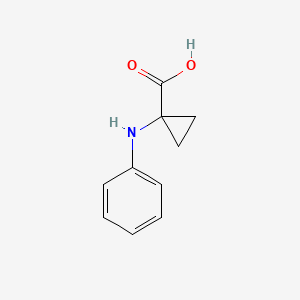

1-(苯基氨基)环丙烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Phenylamino)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It belongs to the class of organic compounds known as alpha amino acids .

Synthesis Analysis

The synthesis of 1-(Phenylamino)cyclopropane-1-carboxylic acid involves the interaction of cyanoacetic ester with 1,2-dibromoethane . A three-stage method has been studied for this synthesis . The compound has also been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Molecular Structure Analysis

The molecular structure of 1-(Phenylamino)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 1-(Phenylamino)cyclopropane-1-carboxylic acid are complex and involve multiple steps. For instance, it has been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Physical And Chemical Properties Analysis

1-(Phenylamino)cyclopropane-1-carboxylic acid is a white solid . It has a molecular weight of 177.2 and is stored at room temperature .科学研究应用

Ethylene Biosynthesis and Regulation

ACC serves as the immediate precursor for ethylene, a gaseous phytohormone crucial for various plant processes. Ethylene influences fruit ripening, seed germination, abscission, senescence, and responses to flooding . Researchers study ACC to understand ethylene production, its regulation, and its impact on plant growth.

Quantification Method Development

Due to ACC’s strongly acidic nature, quantifying it has been challenging. However, recent advancements have led to a validated method for accurate quantification of ACC levels using liquid chromatography-tandem mass spectrometry. This method also allows simultaneous analysis of other phytohormones like auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid .

Cellulose Biosynthesis Regulation

ACC is linked to cellulose biosynthesis through leucine-rich repeat receptor-like kinases (LRR-RLKs). Mutants with altered ACC levels display root swelling, decreased cellulose biosynthesis, and hypersensitivity to cellulose inhibitors. Understanding ACC’s role in cellulose metabolism aids crop improvement and biofuel production .

Heat Stress Tolerance Enhancement

ACC and its analogs have shown promise in alleviating heat stress in plants. Exogenous ACC application enhances heat tolerance by modulating gene expression, antioxidant activity, and stress-responsive pathways. Researchers explore ACC’s potential for sustainable agriculture practices .

Biotechnological Applications

ACC-based biotechnologies include genetic engineering to modulate ethylene production. By manipulating ACC synthase and ACC oxidase genes, researchers aim to develop stress-resistant, high-yielding crops.

作用机制

Target of Action

It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene .

Mode of Action

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

1-(Phenylamino)cyclopropane-1-carboxylic acid may potentially affect the ethylene biosynthesis pathway due to its structural similarity to ACC. In this pathway, ACC is converted to ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . ACC is the central molecule of ethylene biosynthesis .

Result of Action

Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .

安全和危害

属性

IUPAC Name |

1-anilinocyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQKOXWTSSMZHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylamino)cyclopropane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2447031.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2447034.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)

![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)